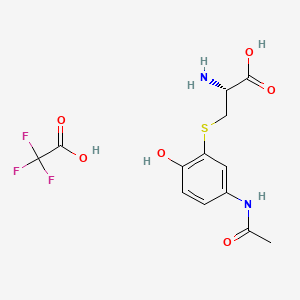

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 是对乙酰氨基酚的代谢产物,在对乙酰氨基酚代谢过程中形成。 它是对乙酰氨基酚-蛋白质加合物,在治疗剂量和超治疗剂量的对乙酰氨基酚给药后,在有无肝毒性情况下,均可在分离的人血清中检测到 。该化合物在研究对乙酰氨基酚代谢及其相关的毒理学方面具有重要意义。

准备方法

合成路线和反应条件

3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 通过对乙酰氨基酚与半胱氨酸的反应合成。该反应通常涉及在半胱氨酸和对乙酰氨基酚分子之间形成硫醚键。 三氟乙酸盐形式通过用三氟乙酸处理产物获得 。

工业生产方法

虽然 3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 的具体工业生产方法尚未得到充分的记录,但其合成通常遵循标准有机合成方案,涉及在受控条件下对乙酰氨基酚与半胱氨酸的反应。然后纯化产物并将其转化为三氟乙酸盐形式。

化学反应分析

反应类型

3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 会发生多种类型的化学反应,包括:

氧化: 这种反应会导致活性氧物质的形成。

还原: 这种反应可以将化合物还原回其原始的对乙酰氨基酚形式。

取代: 这种反应涉及分子内官能团的置换。

常用试剂和条件

氧化: 常用的试剂包括过氧化氢和其他氧化剂。

还原: 常用的试剂包括还原剂,如硼氢化钠。

取代: 各种亲核试剂可用于实现所需的取代。

主要产物

科学研究应用

Chemical Properties and Metabolism

3-Cysteinylacetaminophen trifluoroacetic acid salt is formed through the conjugation of acetaminophen with cysteine, primarily in the liver. This compound is significant as it represents one of the major pathways through which acetaminophen is detoxified. Its chemical structure is characterized by the presence of trifluoroacetic acid, which enhances its stability and solubility in biological systems .

Toxicology and Hepatotoxicity

The primary application of this compound lies in understanding acetaminophen-induced hepatotoxicity. Acetaminophen overdose can lead to severe liver damage due to the accumulation of its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The formation of cysteine adducts, such as 3-cysteinylacetaminophen, serves as a protective mechanism against NAPQI toxicity .

Case Studies and Research Findings

- Diagnostic Biomarker : Research indicates that serum levels of 3-cysteinylacetaminophen can be measured to assess acetaminophen exposure and liver injury. In cases of overdose, concentrations can increase significantly, making it a potential biomarker for diagnosing acute liver injury . For instance, a study found that during acute liver injury due to acetaminophen overdose, serum levels of this metabolite could rise up to 30 μM .

- Protective Mechanisms : A notable study demonstrated that silymarin pretreatment reduced the production of 3-cysteinylacetaminophen in mice subjected to acetaminophen-induced liver injury. This suggests that modulation of this metabolic pathway could be beneficial in protecting against hepatotoxic effects .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has implications for drug interactions and therapeutic strategies. Its long half-life compared to acetaminophen allows for prolonged monitoring in clinical settings. Understanding its metabolism can inform dosing regimens for acetaminophen to minimize toxicity risks .

The clinical relevance of this compound extends beyond diagnostics into therapeutic interventions. Its role as a biomarker can assist clinicians in making informed decisions regarding treatment protocols for patients presenting with suspected acetaminophen overdose.

Case Study Example

A prospective study involving patients with suspected acetaminophen overdose highlighted the utility of measuring serum levels of cysteine adducts as part of the diagnostic process. Patients with elevated adduct levels were more likely to have significant liver injury, emphasizing the importance of this metabolite in clinical assessments .

作用机制

3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 主要通过与细胞蛋白相互作用发挥其作用。它与蛋白质形成加合物,这会破坏正常的细胞功能。 这种化合物会降低肾脏谷胱甘肽水平,这种作用可以通过 γ-谷氨酰抑制剂乙酰维辛阻断 。涉及的分子靶点和通路包括 γ-谷氨酰循环和各种氧化应激通路。

相似化合物的比较

类似化合物

- 3-(半胱氨酸-S-基)乙酰氨基苯酚

- APAP-Cys

比较

3-乙酰氨基苯酚-半胱氨酸 (三氟乙酸盐) 的独特性在于其作为三氟乙酸盐形成,这会影响其溶解度和稳定性。 与其他类似化合物相比,它与肾毒性特别相关,并且已被广泛用于研究中,以研究对乙酰氨基酚的代谢和毒理学 。

生物活性

3-Cysteinylacetaminophen trifluoroacetic acid salt (APAP-CYS) is a compound formed from the conjugation of acetaminophen with cysteine, primarily as a detoxification pathway for the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). This article explores the biological activity of APAP-CYS, focusing on its protective effects against acetaminophen-induced liver injury, its metabolism, and potential clinical implications.

The biological activity of APAP-CYS is closely associated with its role in mitigating the hepatotoxic effects of acetaminophen. Acetaminophen overdose can lead to the formation of NAPQI, which depletes glutathione levels and causes oxidative stress in liver cells. The conjugation of NAPQI with cysteine forms APAP-CYS, which is less toxic and can be excreted from the body.

Key Findings:

- Detoxification Role : APAP-CYS acts as a detoxifying agent by reducing the levels of NAPQI and restoring glutathione levels in the liver .

- Biomarker for Toxicity : Serum levels of APAP-CYS can serve as a biomarker for assessing acetaminophen exposure and potential liver injury. Studies have shown that during acute liver injury, APAP-CYS concentrations can rise significantly, indicating increased formation due to elevated NAPQI levels .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of APAP-CYS is crucial for understanding its efficacy and safety. Research indicates that after acetaminophen administration, the formation of APAP-CYS is time-dependent and correlates with liver injury severity.

Table 1: Pharmacokinetic Parameters of APAP-CYS

| Parameter | Value |

|---|---|

| Half-life | 1-2 days |

| Peak concentration | Up to 30 µM during overdose |

| Serum concentration in therapeutic doses | < 1 µM |

Protective Effects Against Liver Injury

Numerous studies have highlighted the protective effects of APAP-CYS against acetaminophen-induced hepatotoxicity. One notable study demonstrated that pre-treatment with silymarin significantly reduced the production of APAP-CYS while also restoring liver function markers such as ALT and AST .

Case Study: Silymarin and APAP-CYS Interaction

In a controlled study, mice treated with silymarin before acetaminophen exposure showed:

- Decreased Serum ALT/AST Levels : Indicating reduced liver damage.

- Restoration of Glutathione Levels : Suggesting enhanced detoxification capacity.

- Reduced Expression of CYP2E1 : This enzyme is responsible for converting acetaminophen to its toxic metabolites, thus inhibiting further production of NAPQI .

Clinical Implications

The biological activity of APAP-CYS has significant clinical implications, particularly in managing acetaminophen overdose. Given its role as a detoxifying agent, monitoring serum levels of APAP-CYS could improve diagnostic accuracy in cases of suspected overdose.

Potential Applications:

- Diagnostic Marker : As a biomarker for acetaminophen toxicity, measuring APAP-CYS levels could help differentiate between acute and chronic liver injury cases.

- Therapeutic Agent : Future research may explore the use of APAP-CYS or its analogs as therapeutic agents to prevent or mitigate liver injury from acetaminophen overdose.

属性

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZGEXMJHANKLR-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。